3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-{7-oxaspiro[35]nonan-1-yl}propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a spirocyclic nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves the following steps:
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Formation of the Spirocyclic Nonane Ring: : The spirocyclic nonane ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, 7-oxaspiro[3.5]nonan-1-ylmethanamine can be prepared by reacting a suitable amine with a cyclic ketone under acidic or basic conditions .
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a dichlorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol .
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Amide Bond Formation: : The final step involves the formation of the amide bond between the spirocyclic nonane ring and the dichlorophenyl group. This can be achieved through a condensation reaction using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives .
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Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the effects of spirocyclic structures on biological systems and their potential therapeutic applications.
Industrial Applications: It can be employed in the development of new industrial chemicals and processes, including catalysts and intermediates.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure and dichlorophenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)pentanamide: Similar structure with a pentanamide group instead of a propanamide group.
Uniqueness
3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is unique due to its specific combination of a dichlorophenyl group and a spirocyclic nonane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-13-2-1-3-14(19)12(13)4-5-16(21)20-15-6-7-17(15)8-10-22-11-9-17/h1-3,15H,4-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMAARIBYNEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CCC3=C(C=CC=C3Cl)Cl)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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